8-Brom-2-(Trifluormethyl)chinolin

Übersicht

Beschreibung

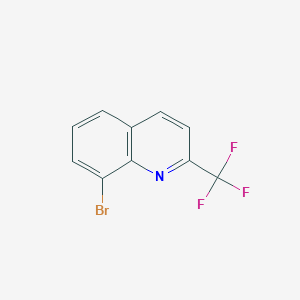

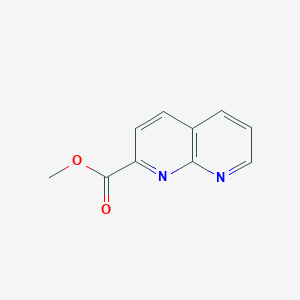

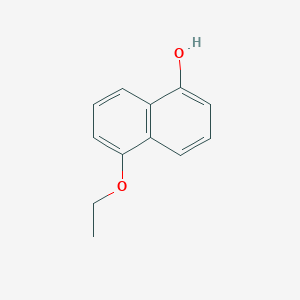

8-Bromo-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 8-Bromo-2-(trifluoromethyl)quinoline and similar compounds has been reported in various studies . For instance, one method involves the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), which yields 2-trifluoromethyl quinolines in moderate to excellent yields .Molecular Structure Analysis

The InChI code for 8-Bromo-2-(trifluoromethyl)quinoline is 1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H . The InChI key is OSWXDIFARUFKTR-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 8-Bromo-2-(trifluoromethyl)quinoline are not detailed in the search results, quinolones, a class of compounds to which it belongs, are known to interact with bacterial type II DNA topoisomerases .Physical And Chemical Properties Analysis

8-Bromo-2-(trifluoromethyl)quinoline is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .Wissenschaftliche Forschungsanwendungen

Synthese und Eigenschaften

Fluorierte Chinoline, einschließlich 8-Brom-2-(Trifluormethyl)chinolin, sind aufgrund ihrer einzigartigen Eigenschaften Gegenstand umfangreicher Forschung . Es wurden verschiedene synthetische Methoden untersucht, die Cyclizierungs- und Cycloadditionsreaktionen, den Austausch von Halogenatomen oder der Diazagruppe sowie direkte Fluorierungen ausnutzen .

Biologische Aktivität

Chinoline, einschließlich fluorierter Chinoline, zeigen ein breites Spektrum an biologischen Aktivitäten. Es wurde festgestellt, dass sie antibakterielle, antineoplastische und antivirale Aktivitäten aufweisen . Es ist bekannt, dass die Einarbeitung eines Fluoratoms in Azaaromaten die biologische Aktivität fluorierter Verbindungen erhöht .

Pharmazeutische Anwendungen

Das Chinolingerüst wird seit langem als Grundstruktur für die Entwicklung synthetischer Antimalariamittel verwendet . Fluorierte Chinoline haben ihre Anwendungen in der Medizin gefunden . So erwiesen sich beispielsweise das antineoplastische Medikament Brequinar® und seine Analoga als nützlich in der Transplantationsmedizin und auch zur Behandlung von rheumatoider Arthritis und Psoriasis .

Landwirtschaft

Eine Reihe von fluorierten Chinolinen haben in der Landwirtschaft Anwendung gefunden .

Komponenten für Flüssigkristalle

Fluorierte Chinoline wurden auch als Komponenten für Flüssigkristalle verwendet .

Cyaninfarbstoffe

Cyaninfarbstoffe auf Basis von Chinolinen machen ebenfalls einen erheblichen Teil der kommerziellen Produktion aus

Wirkmechanismus

Target of Action

Quinoline compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups on the quinoline ring may influence the compound’s interaction with its targets .

Biochemical Pathways

Quinoline compounds are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight and the presence of functional groups, can influence its pharmacokinetic properties .

Result of Action

Quinoline compounds are known to have diverse biological effects, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2-(trifluoromethyl)quinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 8-Bromo-2-(trifluoromethyl)quinoline are not detailed in the search results, research into quinolones and similar compounds continues to be an active area of study . This includes the development of new drugs that display improved activity against resistant strains .

Biochemische Analyse

Biochemical Properties

8-Bromo-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

8-Bromo-2-(trifluoromethyl)quinoline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 8-Bromo-2-(trifluoromethyl)quinoline involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in biochemical research .

Dosage Effects in Animal Models

The effects of 8-Bromo-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

8-Bromo-2-(trifluoromethyl)quinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and metabolic pathways makes it a valuable tool for studying cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of 8-Bromo-2-(trifluoromethyl)quinoline within cells and tissues are important factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function in biochemical reactions .

Subcellular Localization

8-Bromo-2-(trifluoromethyl)quinoline’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall effect on cellular functions .

Eigenschaften

IUPAC Name |

8-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXDIFARUFKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571524 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-63-7 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)

![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)